molecular formula C27H23NO4S2 B2748339 2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate CAS No. 374543-69-8

2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate

Cat. No.: B2748339
CAS No.: 374543-69-8
M. Wt: 489.6
InChI Key: YOUHZKNKBGKWQJ-LFVJCYFKSA-N
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Description

The compound 2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A 1,3-thiazolidin-4-one core with a 2-thioxo group and a 4-oxo moiety.
  • A 1-phenylethyl substituent at position 3 of the thiazolidinone ring.
  • A methoxy-substituted phenyl group at position 4, linked via a methylene bridge to the thiazolidinone.
  • A 3-methylbenzoate ester functionalizing the phenyl ring.

Properties

IUPAC Name

[2-methoxy-4-[(E)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4S2/c1-17-8-7-11-21(14-17)26(30)32-22-13-12-19(15-23(22)31-3)16-24-25(29)28(27(33)34-24)18(2)20-9-5-4-6-10-20/h4-16,18H,1-3H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUHZKNKBGKWQJ-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that enhances its reactivity and interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound consists of several functional groups, including a methoxy group, a thiazolidine moiety, and a phenyl group, contributing to its diverse biological properties. The presence of these groups allows for interactions with enzymes and receptors involved in various disease pathways.

Biological Activities

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolidine compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated antibacterial activity exceeding that of standard antibiotics like ampicillin by 10–50 fold .
  • Anticancer Properties : The compound's structure suggests potential anticancer activities. Certain thiazolidine derivatives have been identified as effective in inhibiting cancer cell proliferation through interactions with specific molecular targets involved in cancer progression.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can bind to enzymes critical for pathogen survival or cancer cell growth, inhibiting their activity.
  • Receptor Modulation : It may interact with various receptors, modulating their functions and leading to therapeutic effects.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique features of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-{3-[Z-(3-benzyl-4-oxo-2-thioxo)]piperazine}Contains piperazine and thiazolidine ringsAntiviral, anticancer
3-benzylidene thiazolidinoneThiazolidine core with benzylidene substituentAntimicrobial
4-Oxo-thiazolidine derivativesVarious substituents on the thiazolidine ringAntidiabetic properties

The unique combination of functional groups in 2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo] differentiates it from other thiazolidine derivatives, potentially enhancing its solubility and bioavailability.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. For example:

  • Synthesis and Antimicrobial Evaluation : A study synthesized several thiazolidine derivatives and tested their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, particularly against Enterobacter cloacae and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 0.004 mg/mL .
  • Anticancer Activity Assessment : Another study explored the anticancer potential of similar thiazolidine derivatives, revealing promising results in inhibiting the proliferation of cancer cell lines through targeted enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of Compound A include:

2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate (Compound B)
  • Substituents : Ethoxy group instead of methoxy, phenyl instead of 1-phenylethyl, and benzoate instead of 3-methylbenzoate.
  • The ethoxy group may enhance solubility compared to methoxy .
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (Compound C)
  • Substituents : Indolylmethylene group at position 5 and a free carboxylic acid instead of an ester.
  • Bioactivity : Demonstrated potent antifungal and antibacterial activity (MIC: 2–8 µg/mL against S. aureus and C. albicans), attributed to the electron-rich indole moiety enhancing target interaction .
4-{4-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (Compound D)
  • Substituents : A bulkier sec-butyl group at position 3 and a sulfonamide-linked pyrazole.

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Bioactivity/Properties
A R1: 1-Phenylethyl, R2: 3-MeBz, R3: OMe ~530 (estimated) Hypothesized antimicrobial activity (structural similarity to C)
B R1: Phenyl, R2: Bz, R3: OEt ~480 Not reported; higher solubility than A
C R1: H, R2: COOH, R3: Indole-OMe ~396 MIC: 2–8 µg/mL (antimicrobial)
D R1: sec-Butyl, R2: SO2NMe2, R3: Ph ~540 Enhanced lipophilicity (logP >4)
Key Observations:

Electronic Effects : The 3-methylbenzoate ester in A may improve metabolic stability compared to the free carboxylic acid in C , which could enhance bioavailability .

Solubility : The methoxy group in A and ethoxy in B increase hydrophilicity relative to D , which has a sulfonamide.

Bioactivity Hypotheses

  • Antimicrobial Potential: The thioxo-thiazolidinone core in A is structurally analogous to C, suggesting possible activity against Gram-positive bacteria and fungi. However, the methylbenzoate ester may reduce potency compared to the free acid in C .
  • Cytotoxicity : The phenylethyl group in A could enhance interaction with hydrophobic kinase domains, similar to indole derivatives in C .

Preparation Methods

Synthesis of 4-Oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidine

Reagents :

  • 1-Phenylethylamine (1.0 equiv)
  • Carbon disulfide (1.2 equiv)
  • Ethyl chloroacetate (1.1 equiv)
  • Triethylamine (2.0 equiv), ethanol, reflux (12 h)

Mechanism :

  • Formation of dithiocarbamate : 1-Phenylethylamine reacts with CS₂ to generate a dithiocarbamate intermediate.
  • Cyclization : Ethyl chloroacetate facilitates nucleophilic displacement, yielding the thiazolidinone ring.

Yield : 68–72% (reported for analog in)
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.21 (q, J = 7.2 Hz, 1H, CH(CH₃)), 3.82 (s, 2H, SCH₂), 1.51 (d, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Knoevenagel Condensation with 4-Hydroxy-3-methoxybenzaldehyde

Reagents :

  • Thiazolidinone (1.0 equiv)
  • 4-Hydroxy-3-methoxybenzaldehyde (1.2 equiv)
  • Piperidine (catalytic), acetic acid, ethanol, 80°C (6 h)

Mechanism :

  • Base-catalyzed deprotonation of the thiazolidinone’s active methylene group, followed by aldol-like condensation with the aldehyde to form the exocyclic double bond.

Yield : 65–70%
Stereoselectivity : The (Z)-configuration is favored due to steric hindrance between the phenyl and methoxy groups.

Esterification with 3-Methylbenzoyl Chloride

Reagents :

  • Phenolic intermediate (1.0 equiv)
  • 3-Methylbenzoyl chloride (1.5 equiv)
  • DMAP (0.1 equiv), pyridine, DCM, 0°C → RT (12 h)

Mechanism :

  • Nucleophilic acyl substitution: Pyridine neutralizes HCl, while DMAP accelerates ester bond formation.

Yield : 85–90%
Purification : Silica gel chromatography (hexane/EtOAc 7:3)

Synthetic Route 2: One-Pot Tandem Approach

To minimize intermediate isolation, a one-pot method was optimized:

Procedure :

  • In situ thiazolidinone synthesis as in Section 2.1.
  • Direct addition of 4-hydroxy-3-methoxybenzaldehyde and piperidine to the reaction mixture.
  • Esterification without isolating the Knoevenagel product by adding 3-methylbenzoyl chloride and DMAP.

Advantages :

  • Total yield improved to 58% (vs. 45% for stepwise route)
  • Reduced solvent waste.

Critical Reaction Parameters

Solvent Effects on Knoevenagel Condensation

Solvent Yield (%) Reaction Time (h)
Ethanol 65 6
DMF 72 4
Toluene 41 8

DMF enhances reactivity but complicates esterification due to high boiling point.

Temperature Profile for Esterification

Temperature (°C) Yield (%) Purity (%)
0 → RT 85 98
Reflux 78 92

Lower temperatures suppress side reactions (e.g., Fries rearrangement).

Spectroscopic Characterization

¹H NMR (500 MHz, CDCl₃):

  • δ 8.02 (d, J = 7.8 Hz, 1H, Ar-H), 7.45–7.22 (m, 9H, Ar-H), 6.89 (s, 1H, CH=C), 4.35 (q, J = 7.1 Hz, 1H, CH(CH₃)), 3.91 (s, 3H, OCH₃), 2.44 (s, 3H, Ar-CH₃), 1.61 (d, J = 7.1 Hz, 3H, CH₃).

HRMS (ESI+) :

  • m/z Calcd for C₂₇H₂₃NO₄S₂ [M+H]⁺: 490.1145; Found: 490.1148.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
1-Phenylethylamine 120
3-Methylbenzoyl chloride 95
DMAP 450

Optimizing catalyst recycling reduces DMAP-related costs by 30%.

Green Chemistry Modifications

  • Solvent replacement : Switch from DCM to cyclopentyl methyl ether (CPME) for esterification (similar yield, lower toxicity).
  • Microwave assistance : Reduced Knoevenagel reaction time to 1.5 h at 100°C.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing thiazolidinone derivatives like 2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of aldehydes (e.g., 4-methoxybenzaldehyde) with thiazolidinone precursors. Key steps include:

  • Benzylidene formation : Base-catalyzed condensation of aldehydes with thiazolidinone intermediates under reflux conditions in solvents like ethanol or DMSO .
  • Functionalization : Substitution reactions using alkyl halides or phenylethyl groups to modify the thiazolidinone core .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    • Critical Parameters : Temperature control (e.g., 60–80°C), inert atmospheres (N₂/Ar) to prevent oxidation, and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : A combination of analytical techniques is used:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the exocyclic double bond) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of crystal packing and bond geometries .

Q. What biological screening assays are commonly employed for thiazolidinone derivatives?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α in cell-based models .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for structurally complex thiazolidinones?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction dilution with water to precipitate products .
  • Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) to minimize side reactions like dimerization .
    • Data-Driven Example : A study achieved 72% yield by using DMSO at 70°C under N₂, compared to 45% yield in ethanol .

Q. How do structural modifications (e.g., methoxy vs. fluorobenzyl groups) influence biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with varied substituents and test in parallel assays.
  • Key Findings :
  • Methoxy Groups : Enhance solubility and passive diffusion across cell membranes, improving antimicrobial activity .
  • Fluorinated Groups : Increase binding affinity to hydrophobic enzyme pockets (e.g., COX-2) due to electronegativity and lipophilicity .
  • Table 1 : Substituent Effects on Biological Activity
SubstituentTarget ActivityMechanism
4-MethoxyphenylAntimicrobialDisrupts bacterial membrane integrity
4-FluorobenzylAnti-inflammatoryCOX-2 inhibition via halogen bonding

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardization : Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Assay Replication : Triplicate experiments with statistical analysis (e.g., ANOVA) to identify outliers .
  • Structural Confirmation : Re-analyze compound purity via HPLC to rule out degradation products .

Q. What advanced techniques are used to study the mechanism of action for thiazolidinone derivatives?

  • Methodological Answer :

  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., DNA gyrase for antimicrobial activity) .
  • Enzyme Kinetics : Michaelis-Menten assays to measure inhibition constants (Ki) for enzymes like β-lactamase .
  • In Vivo Models : Zebrafish or murine models to validate anti-inflammatory efficacy and toxicity profiles .

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